molecular formula C22H29ClN3O9P B611596 Uprifosbuvir CAS No. 1496551-77-9

Uprifosbuvir

货号 B611596
CAS 编号: 1496551-77-9
分子量: 545.9098
InChI 键: SFPFZQKYPOWCSI-IQWMDFIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uprifosbuvir (MK-3682) is an antiviral drug developed for the treatment of hepatitis C . It is a nucleotide analogue which acts as an NS5B RNA polymerase inhibitor . As of 2019, it was in Phase III human clinical trials .


Synthesis Analysis

An efficient route to the HCV antiviral agent uprifosbuvir was developed in 5 steps from readily available uridine in 50% overall yield . This concise synthesis was achieved by development of several synthetic methods :

  • Complexation-driven selective acyl migration/oxidation .
  • BSA-mediated cyclization to anhydrouridine .
  • Hydrochlorination using FeCl3/TMDSO .
  • Dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .

The new route improves the yield of uprifosbuvir 50-fold over the previous manufacturing process .


Molecular Structure Analysis

The molecular formula of Uprifosbuvir is C22H29ClN3O9P . The exact mass is 545.13 and the molecular weight is 545.910 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Uprifosbuvir include complexation-driven selective acyl migration/oxidation, BSA-mediated cyclization to anhydrouridine, hydrochlorination using FeCl3/TMDSO, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .


Physical And Chemical Properties Analysis

Uprifosbuvir has a molecular weight of 545.910 . Its chemical formula is C22H29ClN3O9P .

科学研究应用

合成和生产

Uprifosbuvir,作为丙型肝炎病毒(HCV)的重要抗病毒药物,其合成已经取得进展。从尿苷合成uprifosbuvir的新途径已经开发出来,使产量比先前的方法提高了50倍。这一突破不仅提高了生产效率,还扩大了创造抗病毒核苷酸的能力(Klapars等,2021)

药理学和药物开发

Uprifosbuvir作为HCV NS5B RNA聚合酶的尿苷核苷酸单磷酸前药抑制剂,在理解其作用部位药理学方面起着关键作用。在药物开发中采用多学科建模方法对其进行研究,有助于阐明关键代谢途径,并评估内在和外在因素对其药代动力学和药效动力学的影响(van den Berg et al., 2021)

临床试验和疗效

已经进行了临床试验,评估uprifosbuvir与其他药物联合治疗HCV的疗效。一项评估ruzasvir和uprifosbuvir的研究表明,在参与者中对各种HCV基因型的高效性和耐受性,尽管在不同基因型之间存在一些差异(Lawitz等,2019)

全球研究影响

对uprifosbuvir相关化合物如sofosbuvir的全球研究进行文献计量分析显示,随着新型丙型肝炎抗病毒药物的开发,研究活动显著增加。这突显了像uprifosbuvir这样的药物对全球健康的不断增长的科学兴趣和潜在影响(Hernández-Vásquez & Rosselli,2017)

下一代抗病毒方案

uprifosbuvir被认为是HCV下一代直接作用抗病毒药物方案的一部分。这些方案承诺在各种患者群体中具有高效率、易用性和疗效,标志着uprifosbuvir在演变的HCV治疗方法中的作用(Ruiz et al., 2017)

开发和批准过程

uprifosbuvir通过开发和批准过程的历程为将新的抗病毒药物推向市场提供了见解。这包括了解监管障碍、临床试验设计和市场动态(Thayer, 2017)

未来方向

As of 2019, Uprifosbuvir was in Phase III human clinical trials . The future directions of Uprifosbuvir will likely depend on the results of these trials and the evolving needs of the market for hepatitis C treatments .

属性

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028124
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uprifosbuvir

CAS RN

1496551-77-9
Record name Uprifosbuvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uprifosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPRIFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uprifosbuvir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Uprifosbuvir
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Uprifosbuvir
Reactant of Route 4
Reactant of Route 4
Uprifosbuvir
Reactant of Route 5
Reactant of Route 5
Uprifosbuvir
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Uprifosbuvir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。